molecular formula C18H16N4OS B2889338 3-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852145-59-6

3-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2889338
CAS No.: 852145-59-6
M. Wt: 336.41
InChI Key: JRZKLHUIUYTDEY-UHFFFAOYSA-N
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Description

3-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a useful research compound. Its molecular formula is C18H16N4OS and its molecular weight is 336.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing novel compounds related to the specified chemical structure for various applications, including material science and medicinal chemistry. For instance, studies have explored the synthesis of indole and benzimidazole derivatives, revealing the potential of these compounds in developing new materials and therapeutic agents. The synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide demonstrates the versatility of indole derivatives in forming structurally complex molecules with potential biological activities (Kariuki et al., 2022).

Electropolymerization and Conducting Materials

The electropolymerization of thieno[3,2-b]indole derivatives, including those with methoxy and methylthio substituents, has been investigated to prepare new conducting materials. These studies highlight the potential of indole-based compounds in the development of electroactive polymer films, which could have applications in electronics and material sciences (Mezlova et al., 2005).

Antimicrobial and Antitubercular Activities

Indole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. For example, triazolylindole derivatives were investigated for their potential antifungal activity, indicating the therapeutic potential of these compounds against various microbial infections (Singh & Vedi, 2014). Additionally, novel lead compounds targeting M. tuberculosis dihydrofolate reductase (DHFR) have been expanded, demonstrating the importance of indole-based compounds in addressing tuberculosis, a significant global health challenge (Sharma et al., 2019).

Chemical Transformations and Functionalizations

Indole derivatives have been the subject of various chemical transformations aimed at creating functionalized molecules for further applications. For instance, the three-component reaction involving tetrahydro-pyrrolobenzodiazepines, methyl propiolate, and indole, leading to the formation of substituted pyrroles, demonstrates the chemical versatility and reactivity of indole-based compounds, which could be leveraged in synthetic chemistry and drug design (Voskressensky et al., 2014).

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-23-13-9-7-12(8-10-13)22-17(20-21-18(22)24-2)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZKLHUIUYTDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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